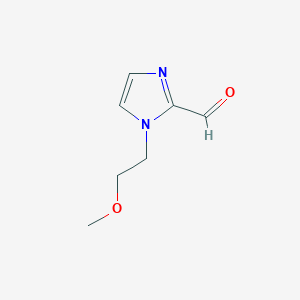
2-Amino-4-(pirrolidin-1-il)-1,3,5-triazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a pyrrolidine ring attached to a triazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrolidine and triazine moieties in its structure allows for unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies investigating the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution reaction of a triazine derivative with pyrrolidine. One common method involves the reaction of cyanuric chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The triazine ring can be further functionalized by nucleophilic substitution reactions with different nucleophiles.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Substitution reactions: The pyrrolidine ring can undergo substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted triazine derivatives, while oxidation reactions can produce N-oxides .
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various biological receptors, while the triazine core can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring and exhibit similar biological activities.
Triazine derivatives: Compounds like melamine and cyanuric acid share the triazine core and are used in various industrial applications.
Uniqueness
4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine is unique due to the combination of the pyrrolidine and triazine moieties in a single molecule.
Propiedades
IUPAC Name |
4-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c8-6-9-5-10-7(11-6)12-3-1-2-4-12/h5H,1-4H2,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXNQJXJUWNGGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586425 |
Source


|
| Record name | 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940980-96-1 |
Source


|
| Record name | 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)






